

# In vitro activity of omadacycline against grampositive and gram-negative pathogens

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|
| Compound Name:       | Omadacycline tosylate |           |  |  |  |
| Cat. No.:            | B609742               | Get Quote |  |  |  |

# In Vitro Activity of Omadacycline: A Technical Guide for Researchers

Omadacycline, a novel aminomethylcycline antibiotic, demonstrates potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative bacterial pathogens, including many multidrug-resistant strains. This technical guide provides a comprehensive overview of its in vitro efficacy, presenting key quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of the experimental workflow. This document is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.

Omadacycline is the first 9-aminomethylcycline to be developed for clinical use and is available in both intravenous and oral formulations.[1][2] It is approved by the United States Food and Drug Administration (FDA) for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[3][4] Its mechanism of action involves binding to the 30S ribosomal subunit, which inhibits bacterial protein synthesis.[5] A key advantage of omadacycline is its ability to overcome common tetracycline resistance mechanisms, such as ribosomal protection and efflux pumps.[1][2][3]

# In Vitro Susceptibility Data

The following tables summarize the in vitro activity of omadacycline against a wide range of Gram-positive and Gram-negative bacterial isolates, as measured by minimum inhibitory



concentration (MIC) values. The data, presented as MIC50 and MIC90 (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively), has been compiled from various surveillance studies and publications.

## **Gram-Positive Pathogens**

Omadacycline exhibits robust activity against a variety of Gram-positive bacteria, including resistant phenotypes such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][6]



| Organism                            | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
|-------------------------------------|-----------------|---------------|---------------|
| Staphylococcus aureus (all)         | 689             | 0.12          | 0.25          |
| Staphylococcus aureus (MRSA)        | 299             | 0.12          | 0.5           |
| Staphylococcus<br>aureus (MSSA)     | 100             | 0.12          | 0.12          |
| Coagulase-negative staphylococci    | -               | 0.12          | 0.5           |
| Streptococcus pneumoniae            | -               | 0.06          | 0.12          |
| Penicillin-resistant S. pneumoniae  | -               | 0.06          | 0.12          |
| Beta-hemolytic<br>streptococci      | -               | 0.06          | 0.12          |
| Viridans group streptococci         | -               | <0.03         | 0.06          |
| Enterococcus faecalis               | -               | 0.12          | 0.25          |
| Vancomycin-resistant<br>E. faecalis | -               | 0.25          | -             |
| Enterococcus faecium                |                 | 0.06          | 0.12          |
| Vancomycin-resistant<br>E. faecium  | -               | 0.12          | -             |
| Bacillus anthracis                  | 53              | 0.015         | 0.03          |

Data compiled from multiple sources. [7][8][9][10][11][12][13]

# **Gram-Negative Pathogens**



Omadacycline has also demonstrated in vitro activity against a range of Gram-negative bacteria, including common respiratory and urinary tract pathogens.[14] However, it shows limited activity against Proteus spp., Providencia spp., Morganella spp., and Pseudomonas spp.[10]

| Organism                     | No. of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |
|------------------------------|-----------------|---------------|---------------|
| Escherichia coli             | -               | 0.5-2         | 2-16          |
| ESBL-producing E. coli       | -               | 2-4           | 4->32         |
| Klebsiella<br>pneumoniae     | -               | 2-4           | 8->32         |
| ESBL-producing K. pneumoniae | -               | 4-8           | >32           |
| Klebsiella oxytoca           | -               | 1             | 2-4           |
| Enterobacter cloacae         | -               | 2             | 4             |
| Citrobacter spp.             | -               | 1             | 4             |
| Haemophilus<br>influenzae    | -               | 0.5           | 1-2           |
| Moraxella catarrhalis        | -               | ≤0.12-0.25    | 0.25          |
| Acinetobacter baumannii      | -               | -             | 8             |
| Yersinia pestis              | -               | -             | 1             |

Data compiled from multiple sources.[7][10][14][15][16][17]

# **Experimental Protocols**

The in vitro activity data for omadacycline is primarily generated through broth microdilution susceptibility testing, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][14][18]



### **Broth Microdilution Method for MIC Determination**

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

#### 1. Preparation of Materials:

- Bacterial Culture: A pure, overnight culture of the test organism grown on appropriate agar medium.
- Antimicrobial Agent: Omadacycline powder of known potency.
- Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
- Microtiter Plates: Sterile 96-well microtiter plates.
- Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard.

#### 2. Experimental Procedure:

- Serial Dilution: Prepare serial twofold dilutions of omadacycline in CAMHB in the microtiter
  plates. The final concentrations should span a range appropriate for the expected MIC of the
  test organism.
- Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well.
- Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of omadacycline that completely inhibits visible growth.

#### 3. Quality Control:

• Concurrent testing of CLSI-recommended quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) should be performed to ensure the accuracy and reproducibility of the results.[19]

## **Visualizations**

The following diagrams illustrate the experimental workflow for determining the in vitro activity of omadacycline.





#### Click to download full resolution via product page

Caption: Workflow for MIC Determination.

In conclusion, omadacycline demonstrates potent and broad-spectrum in vitro activity against a wide array of clinically relevant Gram-positive and Gram-negative pathogens. Its efficacy against resistant strains makes it a valuable addition to the antimicrobial armamentarium. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its in vitro performance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In Vitro and In Vivo Antibacterial Activities of Omadacycline, a Novel Aminomethylcycline PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antibacterial activities of omadacycline, a novel aminomethylcycline PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 3. In vitro activity of omadacycline against bacterial isolates from bone/joint infections and rare pathogens in the SENTRY antimicrobial surveillance program (2015-2023) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrum of Antimicrobial Activity of NUZYRA® (omadacycline) [nuzyra.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Microbiology and Preclinical Review of Omadacycline PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antimicrobial activity of omadacycline in vitro against bacteria isolated from 2014 to 2017 in China, a multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. jmilabs.com [jmilabs.com]
- 15. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Omadacycline and Comparator Antibiotics against Extended-Spectrum Beta-Lactamase-Producing Escherichia coli and Klebsiella pneumoniae Urinary Isolates [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. researchopenworld.com [researchopenworld.com]
- 19. Antimicrobial Activity of Omadacycline Tested against Clinical Bacterial Isolates from Hospitals in Mainland China, Hong Kong, and Taiwan: Results from the SENTRY Antimicrobial Surveillance Program (2013 to 2016) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vitro activity of omadacycline against gram-positive and gram-negative pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609742#in-vitro-activity-of-omadacycline-against-gram-positive-and-gram-negative-pathogens]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com